

Technical Application Note: Comprehensive Characterization and Quantification of -Ethyl-D,L-lysine Dihydrobromide

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Compound of Interest

Compound Name: *N6-Ethyl-D,L-lysine Dihydrobromide*
Cat. No.: *B1155009*

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Introduction & Compound Significance

-Ethyl-D,L-lysine Dihydrobromide (CAS: N/A for specific salt; generic

-ethyllysine is often referenced in proteomic literature) is a non-proteinogenic amino acid derivative. Structurally, it consists of a lysine backbone where the

-amino group is mono-ethylated. The "D,L" designation indicates a racemic mixture, necessitating chiral resolution techniques for enantiopure applications.

Key Applications:

- **Proteomics Standard:** Used as a reference material for identifying Lysine Ethylation (), a Post-Translational Modification (PTM) often associated with non-enzymatic reaction with acetaldehyde (alcohol metabolism) or specific histone modifications.
- **Synthetic Precursor:** A building block for peptidomimetics requiring secondary amine side chains.

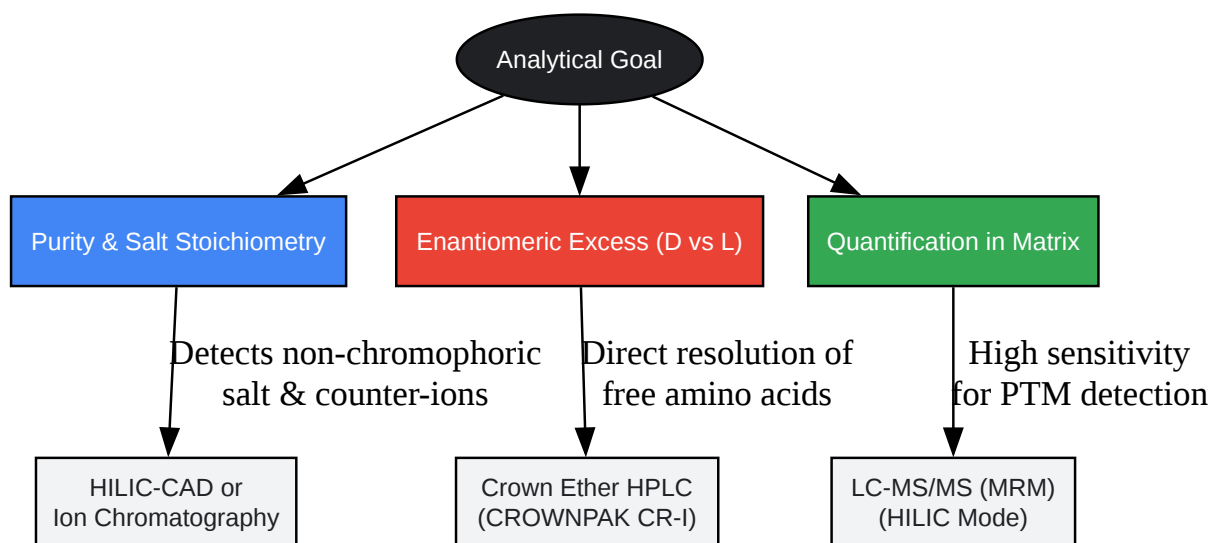
- Stable Isotope Labeling: The ethyl group serves as a distinct mass tag (+28.03 Da) in mass spectrometry.

Chemical Profile

Property	Specification
Formula	
MW (Free Base)	174.24 g/mol
MW (Salt)	336.07 g/mol
Solubility	Highly soluble in water (>50 mg/mL); Insoluble in non-polar organics.
pKa Values (Est.)	-COOH: ~2.2, - : ~9.0, - -Et: ~10.5

Analytical Strategy Overview

Because this molecule is highly polar, lacks a strong chromophore, and contains a chiral center, standard C18-UV methods are insufficient. The following decision tree outlines the correct methodology based on the analytical goal.



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Figure 1: Analytical workflow selection based on experimental requirements.

Protocol A: Structural Validation (NMR)

Before chromatographic quantification, the position of the ethyl group (N6 vs N2) must be confirmed.

Methodology:

-NMR in

. Critical Check: Distinguishing

-ethyl from

-ethyl.

- -Ethyl Signal: Look for a triplet (methyl) at ~1.2 ppm and a quartet (methylene) at ~3.0 ppm. The quartet should show coupling to the -methylene of the lysine side chain.
- -Proton: The methine proton at the chiral center (~3.7 ppm) should remain a triplet/dd. If the ethyl group were on the

-amine, this signal would shift significantly and the coupling pattern would change.

Protocol B: Chromatographic Purity (HILIC-CAD)

Rationale: The dihydrobromide salt and the aliphatic amino acid backbone are invisible to standard UV (254 nm). Charged Aerosol Detection (CAD) is universal and detects the salt counter-ion.

Instrument Setup:

- Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 μ m).
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
- Mobile Phase B: Acetonitrile.[1][2]
- Detector: CAD (Nebulizer Temp: 35°C).

Gradient Table:

Time (min)	%B (ACN)	Flow (mL/min)	Comment
0.0	90	0.4	Initial Hold
2.0	90	0.4	Start Gradient
10.0	50	0.4	Elution of polar impurities
12.0	50	0.4	Wash

| 12.1 | 90 | 0.4 | Re-equilibration |

Data Interpretation:

- Peak 1 (Bromide): Elutes near void volume (highly polar).
- Peak 2 (-Ethyl-lysine): Retained (approx. 5-7 mins).

- Stoichiometry Check: The area ratio of Bromide to Amino Acid should be calibrated to confirm the 2:1 molar ratio (Dihydrobromide).

Protocol C: Chiral Resolution (D vs. L Separation)

Rationale: Separation of D- and L-lysine derivatives is difficult on C18. Crown ether columns form host-guest complexes specifically with the primary

-ammonium group (

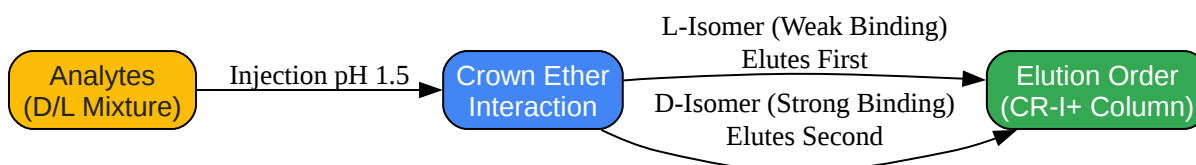
), allowing separation based on the chiral center configuration.

Primary Method: Crown Ether Ligand Exchange

- Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 μ m).
- Mobile Phase: Perchloric Acid (pH 1.5 to 2.0). Note: Low pH ensures the -amine is fully protonated () for complexation.
- Temperature: 25°C (Lower temperature increases resolution but broadens peaks).
- Flow Rate: 0.4 mL/min.
- Detection: UV 210 nm (low sensitivity) or MS (SIM 175.1).

Mechanism of Separation: The 18-crown-6 ether moiety on the stationary phase complexes with the

-ammonium group. The D-enantiomer typically forms a more stable complex with CR-I(+) columns and elutes after the L-enantiomer.



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Figure 2: Chiral recognition mechanism on Crown Ether stationary phases.

Protocol D: LC-MS/MS Quantification (Bioanalysis)

Rationale: For detecting trace levels in biological samples (e.g., plasma or histone hydrolysates), Triple Quadrupole MS is required.

Sample Prep:

- Protein Hydrolysis: 6M HCl, 110°C, 24h (Standard acid hydrolysis).
- Cleanup: SPE (MCX - Mixed Mode Cation Exchange) to remove salts and non-basic interferences.
- Reconstitution: 90% Acetonitrile / 10% Water.

MS/MS Transitions (Positive ESI):

- Precursor Ion: 175.1 m/z
- Product Ion 1 (Quantifier): 84.1 m/z (Loss of side chain + HCOOH, characteristic lysine immonium ion).
- Product Ion 2 (Qualifier): 129.1 m/z (Loss of COOH + H).
- Product Ion 3 (Specific): 146.1 m/z (Loss of Ethyl group - rare, but confirms modification).

Note on Fragmentation: Unlike

-acetyllysine (which loses 42 Da) or

-methyllysine, the ethyl group is stable. The primary fragmentation pathway is usually the loss of the

-amino/carboxyl group (immonium formation).

Interference Warning: Ensure separation from

-dimethyllysine.

- Dimethyl-Lysine MW: 174.24 (Isobaric with Ethyl-Lysine).
- differentiation: They have identical masses. Chromatographic separation (HILIC) is mandatory. Dimethyl-lysine is slightly more hydrophobic (elutes earlier in HILIC) than Mono-ethyl-lysine.

References

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